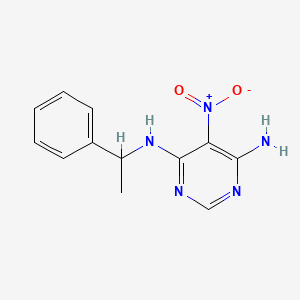

5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine

Descripción

Propiedades

IUPAC Name |

5-nitro-4-N-(1-phenylethyl)pyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c1-8(9-5-3-2-4-6-9)16-12-10(17(18)19)11(13)14-7-15-12/h2-8H,1H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGZNSBLGPGMDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, amino derivatives, and other functionalized compounds that can be further utilized in different applications .

Aplicaciones Científicas De Investigación

5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of the target compound and its analogs:

†Data inferred from analogs. *Estimated based on structural similarity to .

Key Observations:

- This group may improve interactions with biological targets, such as enzymes requiring electron-deficient aromatic systems .

- N4 Substituents : The 1-phenylethyl group in the target compound introduces chirality and bulkiness compared to simpler aryl (e.g., phenyl in ) or alkyl/aryl hybrids (e.g., ethyl/phenyl in ). This may affect membrane permeability and target selectivity.

- Lipophilicity : The target compound’s LogP (estimated ~2.8–3.0) is higher than (LogP 2.888), likely due to the 1-phenylethyl group. Increased lipophilicity could enhance blood-brain barrier penetration but reduce aqueous solubility.

- Polar Surface Area (PSA) : A PSA of ~100–110 Ų (inferred from ) suggests moderate hydrogen-bonding capacity, balancing solubility and membrane permeability.

Actividad Biológica

5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine is characterized by the presence of a nitro group and a phenylethyl substituent on the pyrimidine ring. The structural formula can be represented as follows:

This compound belongs to a class of pyrimidine derivatives known for their diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of 5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways, leading to apoptosis in cancer cells.

- Antimicrobial Activity : Studies have indicated that similar compounds exhibit broad-spectrum antimicrobial effects by disrupting bacterial cell wall synthesis or function.

Biological Activity Data

Below is a summary table of the biological activities reported for 5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine and related compounds:

Anticancer Properties

A study published in Medicinal Chemistry explored the anticancer potential of various pyrimidine derivatives, including 5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine. The compound demonstrated significant cytotoxicity against several cancer cell lines, including A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer) cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Antimicrobial Activity

Research conducted on related nitropyrimidines revealed their effectiveness against Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial DNA synthesis, which is critical for bacterial replication.

Q & A

Q. How can this compound’s structural motifs inform materials science or medicinal chemistry?

- Methodological Answer :

- Materials Science : Study nitro-pyrimidine π-stacking (via XRD in ) for organic semiconductor design.

- Medicinal Chemistry : Leverage the 5-nitro group’s redox activity for prodrug development (e.g., hypoxia-activated therapeutics). Pair with pharmacokinetic simulations (ADMET) to optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.